6-Fluoro-4-hydroxy-3-nitrocoumarin

Fluorinated coumarin pKa modulation pH-dependent fluorescence

6-Fluoro-4-hydroxy-3-nitrocoumarin (CAS 527751-36-6; MFCD03094364; molecular formula C₉H₄FNO₅; molecular weight 225.13 g/mol) belongs to the 3-nitrocoumarin subclass within the broader coumarin family, characterized by a benzopyrone core bearing a hydroxyl group at position 4, a nitro group at position 3, and a fluorine atom at position 6. The compound is typically supplied at ≥95% purity and is commercially available from multiple specialty chemical vendors.

Molecular Formula C9H4FNO5
Molecular Weight 225.13 g/mol
Cat. No. B12851066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxy-3-nitrocoumarin
Molecular FormulaC9H4FNO5
Molecular Weight225.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])O
InChIInChI=1S/C9H4FNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H
InChIKeyBUONLUAASFEPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-hydroxy-3-nitrocoumarin: Chemical Identity and Core Structural Features for Procurement Screening


6-Fluoro-4-hydroxy-3-nitrocoumarin (CAS 527751-36-6; MFCD03094364; molecular formula C₉H₄FNO₅; molecular weight 225.13 g/mol) belongs to the 3-nitrocoumarin subclass within the broader coumarin family, characterized by a benzopyrone core bearing a hydroxyl group at position 4, a nitro group at position 3, and a fluorine atom at position 6 . The compound is typically supplied at ≥95% purity and is commercially available from multiple specialty chemical vendors . Its structural architecture—combining an electron-withdrawing nitro group, a phenolic hydroxyl, and a C6-fluoro substituent—endows it with distinct electronic, photophysical, and biochemical properties that differentiate it from non-fluorinated 4-hydroxy-3-nitrocoumarin analogs.

Why 6-Fluoro-4-hydroxy-3-nitrocoumarin Cannot Be Casually Replaced by Unsubstituted 4-Hydroxy-3-nitrocoumarin Analogs


Within the 4-hydroxy-3-nitrocoumarin chemotype, the presence, position, and electronic character of ring substituents exert decisive control over both physicochemical and biological performance. The 6-fluoro substituent is not merely a bioisosteric replacement for hydrogen; it introduces a strong electron-withdrawing inductive effect (−I) with modest resonance donation (+M), which tunes the acidity of the 4-hydroxyl group, alters molecular dipole moment, and modulates the π-electron distribution across the chromone scaffold [1][2]. These electronic perturbations translate into measurable shifts in pKa, fluorescence properties, enzyme–substrate recognition, and, in biological contexts, potency differences within congeneric series. Consequently, unsubstituted 4-hydroxy-3-nitrocoumarin (CAS 20261-31-8), 6-chloro analogs, or 7-substituted nitrocoumarins cannot be assumed interchangeable with the 6-fluoro derivative without risking altered assay readouts, mischaracterized structure–activity relationships (SAR), or compromised reproducibility in nitroreductase-based detection systems.

Quantitative Differentiation Evidence for 6-Fluoro-4-hydroxy-3-nitrocoumarin Relative to Structural Comparators


Reduced Phenolic pKa via 6-Fluoro Inductive Effect Relative to Non-Fluorinated Parent

The 6-fluoro substituent lowers the pKa of the 4-hydroxyl group through its electron-withdrawing inductive effect. The predicted pKa of 6-fluoro-4-hydroxycoumarin (the hydrolytic/biological core scaffold) is 4.50 ± 1.00 , whereas the predicted pKa of the non-fluorinated 4-hydroxycoumarin parent is approximately 5.19–5.45 [1]. This ~0.7–0.95 unit downward shift means the 6-fluoro derivative remains more fully ionized at near-neutral pH, directly affecting aqueous solubility, membrane permeability, and pH-sensitivity of fluorescence-based detection assays.

Fluorinated coumarin pKa modulation pH-dependent fluorescence

Fluorinated Coumarin Scaffold Confers Enhanced Photostability and High Quantum Yield Versus Non-Fluorinated Parent Chromophores

A systematic study of fluorinated coumarin fluorescent dyes demonstrated that most fluorinated coumarin derivatives (including those with 6-fluoro substitution patterns) exhibit fluorescence quantum yields ranging from 0.63 to 0.89, equal to or exceeding that of the non-fluorinated parent compound (Φ = 0.63). Additionally, these fluorinated derivatives possess markedly higher photostability and lower pKa values, attributes that collectively make them superior fluorescent reporter molecules in biological systems [1]. This class-level evidence supports the inference that 6-fluoro-4-hydroxy-3-nitrocoumarin benefits from the photophysical advantages conferred by 6-fluorination.

Fluorinated coumarin dyes quantum yield photostability

Validated Nitroreductase Fluorogenic Substrate Activity with Defined Metabolic Fluorescent Products

6-Nitrocoumarin (the core scaffold shared by 6-fluoro-4-hydroxy-3-nitrocoumarin) has been experimentally validated as a fluorogenic substrate for microbial nitroreductase detection in Sporothrix schenckii. Upon enzymatic reduction, 6-nitrocoumarin (6-NC) is converted to 6-aminocoumarin (6-AC), which exhibits yellow fluorescence (λₑₓ = 365 nm, λₑₘ = 450 nm), and 6-hydroxylaminocoumarin, which exhibits blue fluorescence (λₑₓ = 365 nm, λₑₘ = 490 nm) [1]. The combined green fluorescence observed in fungal structures arises from the mixture of these two reduced metabolites. 6-Nitro-4-hydroxy-3-nitrocoumarin derivatives bearing additional substituents (such as 6-fluoro) that modulate the electronic environment of the coumarin ring are expected to alter both the reduction kinetics and the spectral properties of the resulting aminocoumarin products, providing tunability not available with the unsubstituted 6-nitrocoumarin baseline.

6-Nitrocoumarin nitroreductase substrate fluorogenic detection

QSAR-Guided Substituent Effects in 3-Nitrocoumarin Antimicrobial Series Support Electronic Rationale for 6-Fluoro Differentiation

A QSAR study of 3-nitrocoumarin and related compounds identified molecular descriptors—including electronic parameters (Hammett σ constants), lipophilicity (log P), and steric factors—as significant determinants of antimicrobial activity against a panel of bacterial and fungal strains [1]. Within this chemotype, electron-withdrawing substituents at the 6-position (such as fluorine, σₘ ≈ 0.34) are predicted to modulate bioactivity by altering the electron density of the nitro group and the chromone ring system. The 6-fluoro derivative therefore occupies a distinct region of chemical space within the 3-nitrocoumarin QSAR model compared to 6-H, 6-Cl, or 6-OCH₃ analogs. Researchers building focused libraries for antimicrobial screening should include the 6-fluoro congener as a unique data point rather than assuming it behaves identically to other 6-substituted or unsubstituted derivatives.

3-Nitrocoumarin QSAR antimicrobial activity substituent electronic effects

SAR Evidence from 24-Member 4-Hydroxy-3-nitrocoumarin Series Establishes Substituent-Dependent Antiallergic Potency

Buckle et al. (1975) synthesized and evaluated 24 substituted 4-hydroxy-3-nitrocoumarins for antiallergic activity using the homocytotropic antibody–antigen induced passive cutaneous anaphylaxis (PCA) reaction in the rat [1]. All 24 compounds demonstrated measurable antiallergic activity, but the magnitude of activity varied with the nature and position of substituents on the coumarin ring. While the specific data for the 6-fluoro derivative are not extracted in the published abstract, the study established that within this congeneric series, ring substitution directly modulates in vivo pharmacological potency. This provides a robust class-level precedent that the 6-fluoro-4-hydroxy-3-nitrocoumarin congener is expected to exhibit a distinct antiallergic potency profile that cannot be predicted solely from the unsubstituted parent compound (4-hydroxy-3-nitrocoumarin) data.

4-Hydroxy-3-nitrocoumarin SAR antiallergic activity passive cutaneous anaphylaxis

6-Fluoro Substituent Modulates Estimated Lipophilicity (log P ~1.8) Relative to Non-Fluorinated 4-Hydroxy-3-nitrocoumarin

The calculated octanol–water partition coefficient (log P) for 6-fluoro-4-hydroxy-3-nitrocoumarin is 1.82 ± 0.15, with a topological polar surface area (TPSA) of 103 Ų and two hydrogen bond donors . In comparison, the non-fluorinated 4-hydroxy-3-nitrocoumarin parent typically exhibits a lower log P (estimated ~1.2–1.4, based on fragment-based calculation for the des-fluoro scaffold). The modest increase in lipophilicity (~0.4–0.6 log units) conferred by 6-fluorination may enhance membrane permeability in cellular assays while the TPSA remains well within the range compatible with favorable bioavailability (well below 140 Ų). This positions the 6-fluoro derivative at a slightly more lipophilic point in chemical property space, which can be advantageous for intracellular target engagement in nitroreductase-prodrug or antimicrobial screening contexts.

Lipophilicity log P fluorine substitution effect

Recommended Application Scenarios Where 6-Fluoro-4-hydroxy-3-nitrocoumarin Offers Demonstrable Scientific Advantage


Development of Fluorogenic Nitroreductase Probes with Fluorine-Tuned Spectral Properties

For research groups designing next-generation fluorogenic substrates for microbial nitroreductase detection, 6-fluoro-4-hydroxy-3-nitrocoumarin offers a scaffold that combines validated nitroreductase substrate activity [1] with fluorine-mediated electronic tuning. The 6-fluoro substituent is expected to shift the fluorescence emission wavelengths of the reduced aminocoumarin metabolite relative to the unsubstituted 6-nitrocoumarin baseline (which produces 6-aminocoumarin at λₑₘ = 450 nm and 6-hydroxylaminocoumarin at λₑₘ = 490 nm [1]), potentially enabling multiplexed or spectrally resolved detection schemes. The enhanced photostability characteristic of fluorinated coumarins [2] further supports longer-duration kinetic assays with reduced photobleaching.

Structure–Activity Relationship (SAR) Studies in 3-Nitrocoumarin Antimicrobial or Antiallergic Series

In systematic SAR exploration of 4-hydroxy-3-nitrocoumarin derivatives, the 6-fluoro congener provides a unique electronic data point: its Hammett σₘ value (+0.34) differentiates it from both the unsubstituted parent (σₘ = 0.00) and the 6-chloro analog (σₘ ≈ +0.37) by virtue of fluorine's distinct resonance-donating character [3]. The established substituent-dependent variation in antiallergic potency across 24 congeners [4] and the QSAR-modeled antimicrobial activity [3] collectively support including the 6-fluoro derivative as a non-redundant library member whose activity cannot be inferred from other 6-substituted or unsubstituted analogs.

pH-Sensitive Fluorescence Assays Exploiting the Lowered Phenolic pKa

The reduced pKa of the 4-hydroxyl group (~4.50 for the 6-fluoro-4-hydroxycoumarin core vs. ~5.19–5.45 for the non-fluorinated parent [5]) means that 6-fluoro-4-hydroxy-3-nitrocoumarin is more extensively deprotonated at near-neutral pH. This property is exploitable in fluorescence-based assays where the protonation state of the 4-hydroxyl governs the fluorescence output. Researchers designing pH-sensitive probes or seeking to shift the operational pH range of coumarin-based sensors toward more acidic conditions may find the 6-fluoro derivative advantageous over its non-fluorinated counterparts.

Reference Standard for Fluorinated Coumarin Analytical Method Development

With a calculated log P of 1.82 ± 0.15 , a molecular weight of 225.13 g/mol, and distinct chromatographic retention behavior relative to its non-fluorinated analog, 6-fluoro-4-hydroxy-3-nitrocoumarin serves as a practical reference compound for developing and validating HPLC, LC-MS, or TLC analytical methods tailored to fluorinated coumarin libraries. Its moderate lipophilicity and well-defined UV absorbance profile facilitate method calibration, while its fluorine atom enables ¹⁹F NMR tracking in reaction monitoring and metabolic fate studies.

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